![molecular formula C22H30O2 B14686220 [1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl- CAS No. 32569-81-6](/img/structure/B14686220.png)
[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is a complex organic compound characterized by its biphenyl structure with hydroxyl groups at the 2,2’ positions and tert-butyl groups at the 5,5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. Its structural analogs are often investigated for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as anti-inflammatory agents, antioxidants, and other pharmacological activities.
Industry
Industrially, [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is used in the production of polymers, resins, and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-2,2’-diol: Lacks the tert-butyl and methyl groups, resulting in different chemical properties.
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl): Similar but without the methyl groups, affecting its reactivity and applications.
[1,1’-Biphenyl]-2,2’-diol, 3,3’-dimethyl: Lacks the tert-butyl groups, leading to different steric and electronic effects.
Uniqueness
The presence of both tert-butyl and methyl groups in [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- imparts unique steric and electronic properties
Properties
CAS No. |
32569-81-6 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-tert-butyl-2-(5-tert-butyl-2-hydroxy-3-methylphenyl)-6-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(21(3,4)5)11-17(19(13)23)18-12-16(22(6,7)8)10-14(2)20(18)24/h9-12,23-24H,1-8H3 |
InChI Key |
BFJFLVLVQASLOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(C)(C)C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


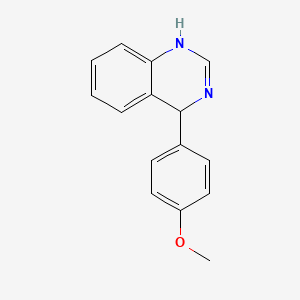
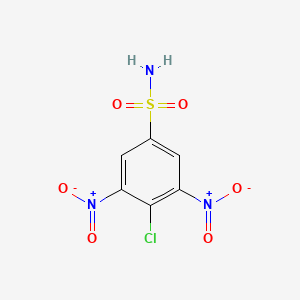
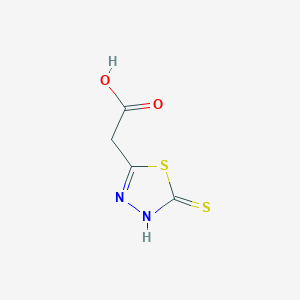
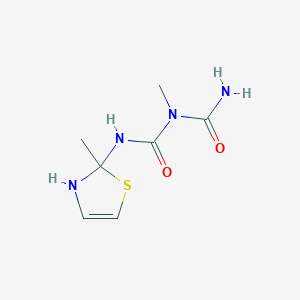
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
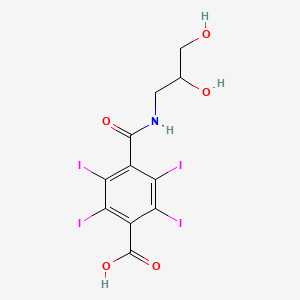
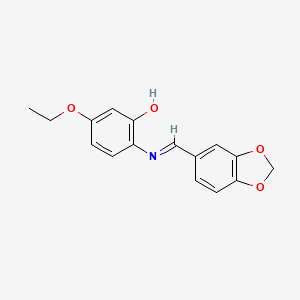
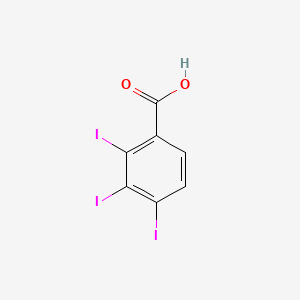

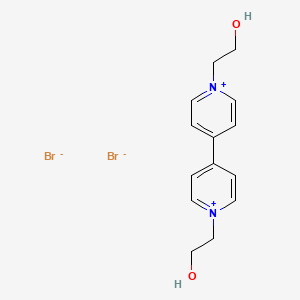

![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)


